Lodenafil Carbonate Prodrug Activation Yields Higher Bioavailability than Parent Lodenafil
Lodenafil carbonate is a dimeric prodrug that is not detected in plasma after oral administration; it is rapidly cleaved to release two active lodenafil molecules, providing higher oral bioavailability than the parent compound [1]. This prodrug design differentiates it from monomeric PDE5 inhibitors like sildenafil and tadalafil, which are administered as active drugs [2].
| Evidence Dimension | Prodrug activation and bioavailability |
|---|---|
| Target Compound Data | Lodenafil carbonate: prodrug dimer; not detected in plasma; releases two lodenafil molecules; higher oral bioavailability than lodenafil [1] |
| Comparator Or Baseline | Lodenafil (parent compound): lower oral bioavailability than lodenafil carbonate [1] |
| Quantified Difference | Qualitative: higher bioavailability; quantitative fold-increase not reported |
| Conditions | Human and beagle dog studies; oral administration |
Why This Matters
This matters for procurement because the prodrug form dictates specific formulation and analytical requirements, and the improved bioavailability may influence dose selection and therapeutic window.
- [1] Toque HA, et al. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor lodenafil carbonate on human and rabbit corpus cavernosum. Eur J Pharmacol. 2008 Sep 4;591(1-3):189-95. View Source
- [2] Mendes GD, et al. A Phase I clinical trial of lodenafil carbonate, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers. Int J Clin Pharmacol Ther. 2012 Dec;50(12):896-906. View Source
